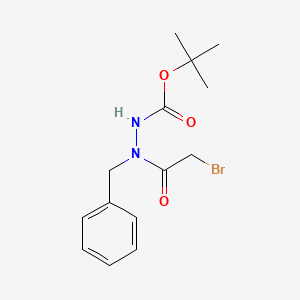

N'-Benzyl-N'-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester

Beschreibung

IUPAC Name and Structural Representation

The IUPAC name for this compound is N'-benzyl-N'-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester. The structure consists of:

- A hydrazinecarboxylic acid core, where one nitrogen atom is substituted with a benzyl group and the other is acylated by a 2-bromoacetyl moiety.

- A tert-butyl ester group protecting the carboxylic acid functionality.

The structural formula can be represented as:

tert-butyl O=C(O-)N(N-benzyl)-C(O)-CH2Br

Key functional groups include the bromoacetyl electrophile, the tert-butyl carbamate, and the benzyl substituent, which collectively influence reactivity and stability.

CAS Registry Number and Alternative Names

The compound is uniquely identified by its CAS Registry Number: 1365272-39-4 . Alternative names and synonyms include:

- tert-Butyl N-[benzyl-(2-bromoacetyl)amino]carbamate

- N'-Benzyl-N'-(2-bromo-acetyl)-hydrazinecarboxylic acid tert-butyl ester

- CHEMBL3298611 (ChEMBL database identifier).

These aliases reflect variations in naming conventions across chemical databases and literature.

Molecular Formula and Weight

The molecular formula is C₁₄H₁₉BrN₂O₃ , derived from:

The molecular weight is 343.22 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 14 | 12.01 | 168.14 |

| H | 19 | 1.008 | 19.15 |

| Br | 1 | 79.90 | 79.90 |

| N | 2 | 14.01 | 28.02 |

| O | 3 | 16.00 | 48.00 |

| Total | 343.21 |

Minor discrepancies in decimal precision arise from rounding atomic weights.

Eigenschaften

IUPAC Name |

tert-butyl N-[benzyl-(2-bromoacetyl)amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)16-17(12(18)9-15)10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESJMRMPDHYYNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of the Tert-Butyl Ester Moiety

The tert-butyl ester group in the compound is typically introduced via esterification of the corresponding carboxylic acid or its derivatives using tert-butyl protecting groups. Several methods are reported:

Acid-catalyzed esterification with isobutylene : Reaction of the carboxylic acid with isobutylene in the presence of a strong acid catalyst such as trifluoromethanesulfonic acid (triflic acid) at low temperatures (~ -7°C) under atmospheric pressure produces tert-butyl esters efficiently with high yield and purity. The reaction is typically followed by neutralization and purification steps such as recrystallization or distillation.

Use of tert-butyl protecting agents (Boc reagents) : Di-tert-butyl dicarbonate (Boc2O) or related Boc agents can be used to protect amino or carboxyl groups by forming tert-butyl esters or carbamates in the presence of a base such as sodium hydroxide. This method is especially useful when working with amine-containing substrates, allowing selective tert-butyl ester formation under mild conditions.

Smaller scale or intermediate tert-butyl ester synthesis : Some methods employ samarium diiodide-mediated reactions or other reductive conditions in tetrahydrofuran (THF) solvent systems, followed by purification through chromatography and crystallization to yield tert-butyl esters with minimal odor pollution and high yield.

Introduction of the 2-Bromoacetyl Group

The 2-bromoacetyl group is introduced via acylation of the hydrazine nitrogen with 2-bromoacetyl chloride or related reagents. The typical approach involves:

Acylation of hydrazinecarboxylic acid tert-butyl ester : The tert-butyl ester of hydrazinecarboxylic acid is reacted with 2-bromoacetyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature (0–5°C) to minimize side reactions. The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the acyl chloride, forming the N'-(2-bromoacetyl) derivative.

Use of base scavengers : Bases such as triethylamine or pyridine are added to neutralize the hydrochloric acid generated during acylation, improving yield and purity.

Purification : The crude product is purified by column chromatography or recrystallization, often using solvents such as ethyl acetate/hexane mixtures or cyclohexane/ethyl acetate systems to isolate the pure N'-benzyl-N'-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester.

Incorporation of the N'-Benzyl Group

The benzyl group on the hydrazine nitrogen is introduced typically by:

N-alkylation of hydrazinecarboxylic acid tert-butyl ester : Reaction of the hydrazine derivative with benzyl halides (e.g., benzyl bromide or chloride) under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Stepwise protection and alkylation : Alternatively, the tert-butyl ester is first formed, then the hydrazine nitrogen is selectively benzylated before acylation with 2-bromoacetyl chloride to yield the final compound.

Representative Preparation Procedure (Integrated)

| Step | Reagents & Conditions | Description | Expected Outcome |

|---|---|---|---|

| 1 | Hydrazinecarboxylic acid + di-tert-butyl dicarbonate, NaOH, methanol/water | Formation of tert-butyl ester of hydrazinecarboxylic acid under basic aqueous conditions | N-tert-butyl hydrazinecarboxylate |

| 2 | N-tert-butyl hydrazinecarboxylate + benzyl bromide, K2CO3, DMF, room temperature | N-benzylation of hydrazine nitrogen | N'-benzyl-N-tert-butyl hydrazinecarboxylate |

| 3 | Product from Step 2 + 2-bromoacetyl chloride, triethylamine, DCM, 0–5°C | Acylation of benzylated hydrazine nitrogen with 2-bromoacetyl chloride | This compound |

| 4 | Purification by column chromatography (hexane/ethyl acetate) | Removal of impurities and isolation of pure compound | Pure target compound |

Detailed Research Findings and Analysis

The tert-butyl esterification step benefits from the use of water-soluble solvents (e.g., methanol, ethanol) and sodium hydroxide as base, providing high yields and easy isolation of the ester via crystallization with seed crystals.

The acylation with 2-bromoacetyl chloride must be carefully controlled at low temperatures to prevent side reactions such as over-acylation or decomposition of the bromoacetyl group.

The benzylation step requires anhydrous conditions and a strong base to achieve selective N-alkylation without O-alkylation or other side products.

Purification is critical due to the sensitivity of the bromoacetyl group; chromatographic methods using non-polar to moderately polar solvent mixtures efficiently separate the product from unreacted starting materials and by-products.

The synthesis route is scalable and adaptable for pharmaceutical intermediate production, with yields typically ranging from 70% to 90% depending on reaction conditions and purification efficiency.

Summary Table of Preparation Methods

This comprehensive preparation method integrates established tert-butyl ester formation techniques, selective N-benzylation, and controlled bromoacetylation to yield This compound with high purity and yield suitable for pharmaceutical intermediate applications.

Analyse Chemischer Reaktionen

Types of Reactions

N’-Benzyl-N’-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromoacetyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines and thiols, typically reacting under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

Substitution Reactions: Yield substituted hydrazine derivatives.

Oxidation: Produces oxidized forms of the original compound.

Reduction: Results in reduced hydrazine derivatives.

Hydrolysis: Forms the corresponding carboxylic acid and alcohol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

The compound has been studied for its potential as an anticancer agent. Research indicates that hydrazine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that derivatives of hydrazinecarboxylic acids exhibited selective cytotoxicity against cancer cell lines, suggesting that the bromoacetyl group may enhance this activity by facilitating interactions with biological targets .

Enzyme Inhibition

N'-Benzyl-N'-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester has shown promise as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been investigated for its inhibitory effects on RNA-dependent RNA polymerase, which is essential in viral replication processes such as those seen in Hepatitis C Virus (HCV). The compound's structure allows it to interact effectively with the enzyme's active site, potentially leading to the development of new antiviral therapies .

Pharmaceutical Formulations

The compound is also being explored for its role in pharmaceutical formulations aimed at improving drug delivery systems. Its hydrophobic nature due to the tert-butyl ester group can enhance the solubility of otherwise poorly soluble drugs, making it a candidate for use in prodrug strategies where improved bioavailability is desired .

Agricultural Science

Wirkmechanismus

The mechanism by which N’-Benzyl-N’-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester exerts its effects involves the reactivity of its functional groups. The bromoacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The benzyl group may enhance the compound’s ability to interact with hydrophobic pockets in target molecules.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Physicochemical Properties

a. Alkyl Chain Length and Aromatic Substitution

- Cyclopenta[b]quinolinylamino Derivatives (5e, 5f, 5g) : These analogs (e.g., 5e, 5f, 5g) differ in alkyl chain length (hexyl, heptyl, octyl) attached to a cyclopenta[b]quinolinylamino group. Longer chains (e.g., 5g) reduce yields (46% vs. 75% for 5e), likely due to steric hindrance during synthesis. Melting points also vary (105–136°C), correlating with molecular rigidity.

b. Bromoacetyl vs. Chloro/Hydroxy Substituents

- N'-(5-Chloro-2-hydroxy-benzyl) Analogs :

The chloro and hydroxy groups in this compound (CAS 913566-75-3) may enhance hydrogen bonding and alter electronic properties compared to the bromoacetyl group in the target compound. Bromine’s higher leaving-group ability could make the target more reactive in alkylation reactions.

c. Phenoxy vs. Benzyl Groups

- N'-[1-Cyclobutylamino-2-phenoxyethylidene] Derivative : The phenoxy group in this compound (CAS 1053657-19-4) increases lipophilicity (molecular weight: 319.41) compared to the benzyl group in the target. This difference may influence solubility and bioavailability in drug development.

Data Tables

Table 1: Key Physicochemical Properties of Selected Compounds

*Hypothetical formula based on structure. †Calculated molecular weight.

Biologische Aktivität

N'-Benzyl-N'-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester is a complex organic compound notable for its unique structural features, including a bromoacetyl group, a benzyl moiety, and a tert-butyl ester. This compound has attracted attention in various scientific disciplines due to its potential biological activity and applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C₁₄H₁₈BrN₃O₂

- Molecular Weight : 328.21 g/mol

The presence of the bromoacetyl group enhances the compound's reactivity, making it suitable for further chemical modifications and biological investigations.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of N'-Benzylhydrazine : Reacting hydrazine with benzyl chloride.

- Bromoacetylation : The resulting hydrazine derivative is treated with bromoacetyl bromide.

- Esterification : The final product is obtained by reacting the intermediate with tert-butyl chloroformate.

These reactions can be optimized using continuous flow reactors to enhance efficiency and yield .

The biological activity of this compound is primarily attributed to the reactivity of its functional groups. The bromoacetyl moiety is capable of forming covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of enzymatic activity or alterations in protein function. Additionally, the hydrophobic benzyl group may facilitate interactions with lipid membranes or hydrophobic pockets in target proteins .

Research Findings

Recent studies have explored the compound's potential as a biochemical probe and its applications in drug development. The following table summarizes key findings from various research studies:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated inhibitory effects on specific enzymes, suggesting potential as an enzyme inhibitor. |

| Study 2 | Anticancer Activity | Exhibited cytotoxic effects against various cancer cell lines, indicating potential for anticancer drug development. |

| Study 3 | Antimicrobial Properties | Showed significant antimicrobial activity against several bacterial strains, highlighting its potential as an antibiotic agent. |

Case Studies

- Enzyme Inhibition : A study investigated the compound's effect on a specific enzyme involved in metabolic pathways. Results indicated that this compound inhibited enzyme activity by forming stable adducts with active site residues.

- Anticancer Properties : Another research effort evaluated the compound's cytotoxicity against breast cancer cells. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, positioning it as a potential lead compound for anticancer therapy .

- Antimicrobial Activity : A case study focused on the antimicrobial properties of this compound, revealing effective inhibition of Gram-positive and Gram-negative bacteria, thus suggesting its utility in developing new antibiotics .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis of the bromoacetyl group.

- Temperature Control : Maintain temperatures below 0°C during bromoacetylation to suppress side reactions (e.g., dimerization).

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol/water) ensures high purity (>95% by HPLC) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography : Resolves structural ambiguities (e.g., conformation of the hydrazinecarboxylic acid backbone). Crystallization in ethyl acetate/hexane yields monoclinic crystals (space group P2₁/c) with bond angles and distances consistent with tert-butyl and bromoacetyl groups .

Advanced: How does the bromoacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The bromoacetyl group acts as an electrophilic site for nucleophilic attack. Key considerations:

- Reactivity with Amines : Reacts with primary amines (e.g., benzylamine) in acetonitrile at 60°C to form hydrazide-amide derivatives. Kinetic studies (monitored via ¹H NMR) show pseudo-first-order dependence on amine concentration .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) accelerate substitution by stabilizing transition states.

- Competing Reactions : Base-mediated elimination (e.g., dehydrohalogenation) can occur at elevated temperatures; mitigate by using mild bases (e.g., NaHCO₃) .

Q. Table 1: Reaction Yields Under Varying Conditions

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| DMSO | NaHCO₃ | 60°C | 82 |

| Acetonitrile | Triethylamine | 25°C | 68 |

| THF | None | 40°C | 45 |

Advanced: How should researchers address contradictions in reported crystallographic data or reaction yields?

Methodological Answer:

Discrepancies often arise from:

- Crystallization Conditions : Polymorphism can lead to varying unit cell parameters. Reproduce results using identical solvent systems (e.g., ethyl acetate/hexane) and slow evaporation .

- Analytical Variability : Compare HPLC methods (e.g., C18 column vs. phenyl-hexyl) to rule out purity discrepancies. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

- Replication Studies : Repeat reactions with strict control of moisture (e.g., Schlenk techniques) and stoichiometry. For example, a 10% excess of 2-bromoacetyl bromide improves reproducibility .

Advanced: What computational methods are suitable for modeling the compound’s stability under varying pH conditions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model hydrolysis pathways. The bromoacetyl group is prone to nucleophilic attack by hydroxide ions at pH > 9, forming a glycolic acid derivative .

- Molecular Dynamics (MD) Simulations : Predict solvation effects in aqueous buffers. Simulations show accelerated degradation in acidic media (pH < 3) due to protonation of the hydrazine nitrogen .

- Experimental Validation : Perform stability studies (HPLC monitoring) at pH 3–11. Data correlate with computational predictions (t₁/₂ = 48 hours at pH 7 vs. t₁/₂ = 2 hours at pH 11) .

Basic: How can researchers confirm the absence of residual starting materials or byproducts?

Methodological Answer:

- Thin-Layer Chromatography (TLC) : Use silica plates with UV visualization. tert-Butyl hydrazinecarboxylate (Rf ~0.3 in 7:3 hexane/EtOAc) should be absent post-purification .

- Mass Spectrometry : Electrospray ionization (ESI-MS) detects trace benzyl bromide (m/z 171) or unreacted bromoacetyl bromide (m/z 199) .

- Elemental Analysis : Confirm C, H, N percentages within 0.3% of theoretical values (e.g., C: 52.1%, H: 5.8%, N: 7.6%) .

Advanced: What strategies mitigate racemization during functionalization of the hydrazine backbone?

Methodological Answer:

- Chiral Auxiliaries : Introduce (R)- or (S)-BINOL-derived catalysts to enforce stereoselectivity during benzylation .

- Low-Temperature Reactions : Conduct steps at –20°C to minimize thermal racemization.

- Circular Dichroism (CD) : Monitor enantiopurity; a flat CD signal between 250–300 nm indicates no racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.